molecular formula C9H7BrN2O3 B12513999 6-bromo-7-methoxy-2,3-dihydrophthalazine-1,4-dione

6-bromo-7-methoxy-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B12513999
M. Wt: 271.07 g/mol
InChI Key: RCOHXIIGJLFJLL-UHFFFAOYSA-N
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Description

6-bromo-7-methoxy-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C8H6BrN2O3 It is a derivative of phthalazine, a bicyclic heterocycle, and is characterized by the presence of bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methoxy-2,3-dihydrophthalazine-1,4-dione typically involves the bromination of 7-methoxy-2,3-dihydrophthalazine-1,4-dione. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-methoxy-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized phthalazine derivatives .

Scientific Research Applications

6-bromo-7-methoxy-2,3-dihydrophthalazine-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-7-methoxy-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For instance, it may interfere with DNA synthesis or repair mechanisms, contributing to its anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-7-methoxy-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07 g/mol

IUPAC Name

6-bromo-7-methoxy-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C9H7BrN2O3/c1-15-7-3-5-4(2-6(7)10)8(13)11-12-9(5)14/h2-3H,1H3,(H,11,13)(H,12,14)

InChI Key

RCOHXIIGJLFJLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NNC2=O)Br

Origin of Product

United States

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